REACTION_CXSMILES
|
CC(C)(C)C(OC[N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][C:10]([S:17][CH3:18])=[N:11][C:12]=2[Cl:16])=O.[OH-].[Na+]>CC(O)C.C1COCC1>[Cl:16][C:12]1[N:11]=[C:10]([S:17][CH3:18])[N:9]=[C:8]2[C:13]=1[NH:14][CH:15]=[N:7]2 |f:1.2|
|
Name
|
|
Quantity
|
0.314 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCN1C2=NC(=NC(=C2N=C1)Cl)SC)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (AcOEt/petroleum ether=3/7) which
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2NC=NC2=NC(=N1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.112 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |